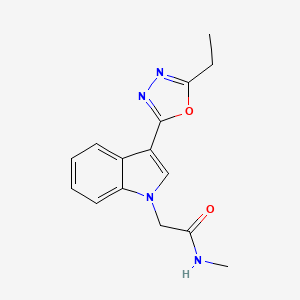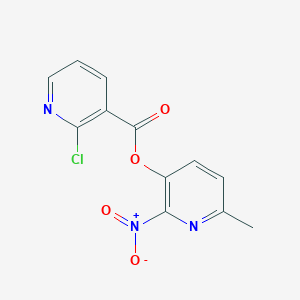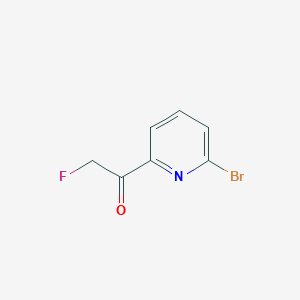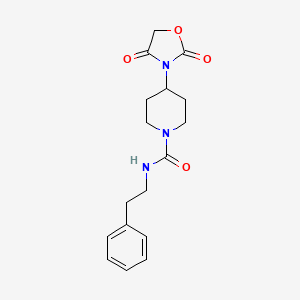
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, also known as DPOP, is a novel compound that has gained significant attention in the field of medicinal chemistry. DPOP belongs to the class of piperidine derivatives and possesses a unique chemical structure that makes it a potential candidate for drug development.
科学的研究の応用
Overview
The chemical compound 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide does not directly feature in available literature, possibly due to its specific and unique structure or nomenclature challenges. However, understanding its potential scientific research applications can be approached by examining research on related compounds and their functionalities. This approach provides insight into the broader category of related substances, such as oxadiazole, thiazolidinone, and sulfonamide compounds, which share structural motifs or functional groups that might suggest possible areas of application for the compound .
Antitumor Activity
Imidazole derivatives, including those related to oxazolidinone structures, have been reviewed for their antitumor activity. These compounds, including bis(2-chloroethyl)amino derivatives of imidazole and related structures, have shown promise in preclinical testing stages for antitumor applications. Such compounds are interesting both for new antitumor drug development and for synthesizing compounds with varied biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Antimicrobial and Antidiabetic Agents
Compounds containing the 1,3,4-oxadiazole moiety, which may share structural similarities with 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide, have been extensively studied for their pharmacological activities. These include a wide range of applications such as antiviral, analgesic, anti-inflammatory, antitumor, antioxidant, and antidiabetic agents. The versatility of the 1,3,4-oxadiazole core highlights its significance in drug development, suggesting potential areas of research application for structurally related compounds (Rana, K., Salahuddin, & Sahu, J., 2020).
Bioactivity in Drug Design
Thiazolidin-4-one derivatives, akin to the oxazolidinone component, have been identified as possessing significant bioactivity, including antioxidant, anticancer, anti-inflammatory, and antidiabetic properties. The adaptability of thiazolidin-4-one scaffolds in medicinal chemistry allows for the optimization of drug agents, indicating a potential research application for 4-(2,4-dioxooxazolidin-3-yl)-N-phenethylpiperidine-1-carboxamide in the design of efficient drug molecules for various diseases (Mech, D., Kurowska, A., & Trotsko, N., 2021).
Antimicrobial Properties
Sulfonamides, which share functional group characteristics with the compound of interest, have been studied for their antimicrobial properties. The primary sulfonamide moiety is present in many clinically used drugs, indicating a broad range of applications from antibacterial to antipsychotic treatments. This highlights the potential for research into the antimicrobial properties of related compounds (Carta, F., Scozzafava, A., & Supuran, C., 2012).
特性
IUPAC Name |
4-(2,4-dioxo-1,3-oxazolidin-3-yl)-N-(2-phenylethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c21-15-12-24-17(23)20(15)14-7-10-19(11-8-14)16(22)18-9-6-13-4-2-1-3-5-13/h1-5,14H,6-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDFRFJYRUNECFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)COC2=O)C(=O)NCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2983699.png)
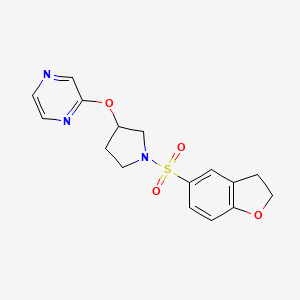
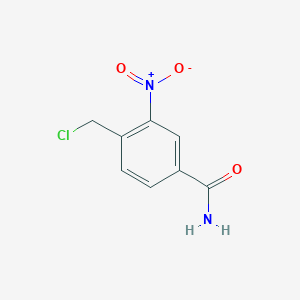


![2-{[5-(4-chlorophenyl)[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl]thio}-1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B2983709.png)

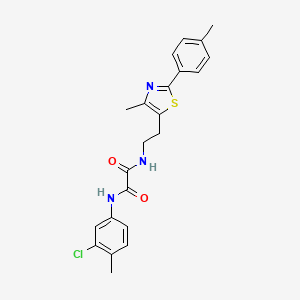
![2-[3-(2-Methylpyridin-4-yl)oxyazetidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2983712.png)

![Methyl 2-[[3-methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]amino]acetate](/img/structure/B2983714.png)
